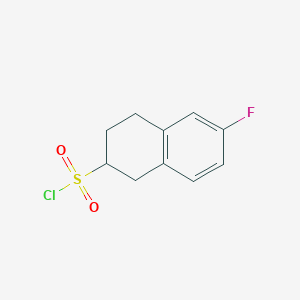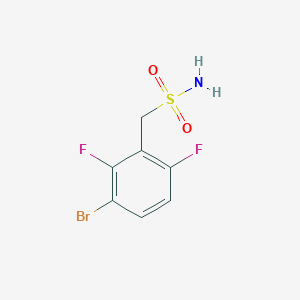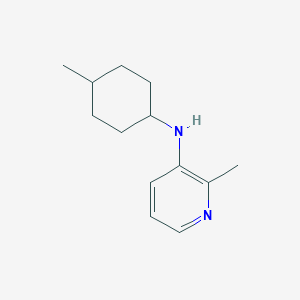
7-Hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid is a compound belonging to the class of coumarins, which are oxygen-containing heterocycles. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with various reagents. One common method includes the alkylation of 7-hydroxy-4-methylcoumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with sodium azides .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of green solvents and catalysts to ensure environmentally friendly processes .
Analyse Des Réactions Chimiques
Types of Reactions
7-Hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the benzopyran ring, often using halides and other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Studied for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the production of perfumes and fabric conditioners.
Mécanisme D'action
The mechanism of action of 7-Hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid involves its interaction with various molecular targets. It is known to inhibit enzymes such as DNA gyrase and cyclooxygenase, leading to its anti-inflammatory and anticancer effects. The compound also exhibits antioxidant properties by scavenging free radicals .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxy-4-methylcoumarin: Shares a similar structure but lacks the carboxylic acid group.
4,5-Dimethyl-2-oxo-2H-chromen-7-yl derivatives: Similar in structure but with different substituents at the 4 and 5 positions.
Uniqueness
7-Hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of hydroxyl, dimethyl, and carboxylic acid groups contributes to its diverse pharmacological properties .
Propriétés
Formule moléculaire |
C12H12O5 |
|---|---|
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
7-hydroxy-4,4-dimethyl-2-oxo-3H-chromene-6-carboxylic acid |
InChI |
InChI=1S/C12H12O5/c1-12(2)5-10(14)17-9-4-8(13)6(11(15)16)3-7(9)12/h3-4,13H,5H2,1-2H3,(H,15,16) |
Clé InChI |
KPOMJPPQLZQZGE-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)OC2=C1C=C(C(=C2)O)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


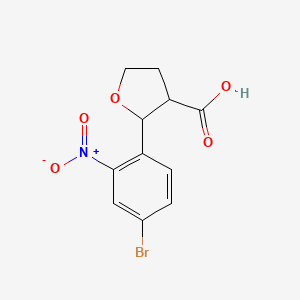
![N-[(3-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13235751.png)
![2-[(2,5-Dimethylphenyl)sulfanyl]propanal](/img/structure/B13235752.png)
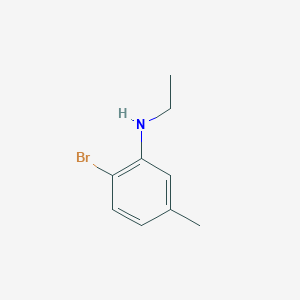

![2-{[4-(Propan-2-yl)cyclohexyl]amino}ethan-1-ol](/img/structure/B13235775.png)
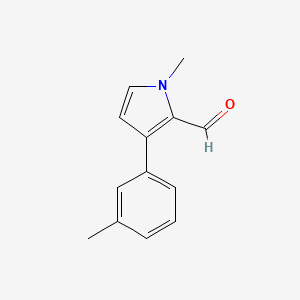
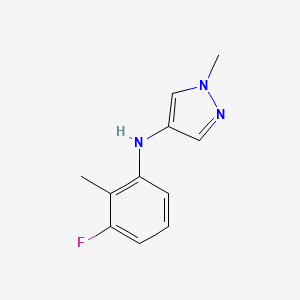

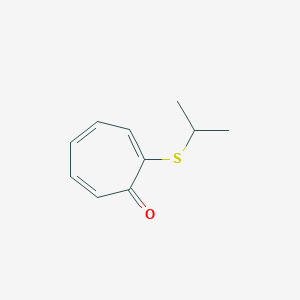
![4-[2-(Pyrrolidin-1-yl)acetyl]benzonitrile](/img/structure/B13235800.png)
